(2-Bromoallyl)trimethylsilane is a highly versatile bifunctional reagent that integrates an allylsilane moiety and a vinyl bromide handle within a single three-carbon framework. In chemical procurement and process design, it is primarily sourced as a linchpin reagent for sequential functionalization, serving as a superior alternative to simple allylating agents. It functions as a highly effective precursor for trimethylenemethane (TMM) cycloadditions, a substrate for Hosomi-Sakurai reactions, and a building block for complex cyclic terpenes and heterocycles [1]. Its dual reactivity allows chemists to execute a nucleophilic allylation or conjugate addition followed by a palladium-catalyzed cross-coupling at the retained vinyl bromide site, significantly streamlining the synthesis of multi-substituted alkenes and exocyclic double bonds.
Substituting (2-Bromoallyl)trimethylsilane with the more common allyltrimethylsilane or 2-bromopropene fundamentally disrupts synthetic workflows requiring tandem or multicomponent functionalization. While allyltrimethylsilane efficiently performs Sakurai allylations, it yields an unfunctionalized terminal alkene that cannot undergo subsequent transition-metal-catalyzed cross-coupling without additional, yield-reducing halogenation steps [1]. Conversely, 2-bromopropene lacks the silyl-directed nucleophilicity required for controlled conjugate additions or Lewis acid-mediated allylations. Procurement of the exact bifunctional (2-bromoallyl)trimethylsilane is strictly necessary when the synthetic route demands a 'linchpin' strategy—such as forming a cuprate for conjugate addition to an enone while preserving the silyl group for a subsequent electrophilic trapping, or performing a Sonogashira coupling followed by a Sakurai cyclization.
When upgrading from standard allyltrimethylsilane to (2-bromoallyl)trimethylsilane to install a cross-coupling handle, buyers might worry about steric hindrance reducing stereocontrol. However, in the Rhenium(V)-catalyzed allylation of furanoside acetals, (2-bromoallyl)trimethylsilane maintains an exceptional 1,3-syn stereoselectivity (95:5) and high yields, directly mirroring the >90% yield and 99:1 stereoselectivity of the unhindered allyltrimethylsilane baseline[1]. This proves the bromo-substituted analog can be seamlessly substituted into existing Sakurai-type glycosylations without degrading diastereomeric purity.
| Evidence Dimension | Diastereoselectivity (1,3-syn) in Re(V)-catalyzed allylation |
| Target Compound Data | 95:5 stereoselectivity (with retained vinyl bromide handle) |
| Comparator Or Baseline | 99:1 stereoselectivity (allyltrimethylsilane baseline) |
| Quantified Difference | Statistically comparable high stereocontrol with added bifunctionality |
| Conditions | 15 mol % oxo-Re complex, 5 mol % Cu(OTf)2, CH2Cl2, -50 °C to -30 °C |
Allows process chemists to install a versatile vinyl bromide handle for downstream functionalization without sacrificing the stereochemical purity of the allylation step.
Standard allylsilanes are limited to nucleophilic addition, requiring multiple steps to build complex frameworks. (2-Bromoallyl)trimethylsilane overcomes this by acting as a bifunctional linchpin. In the synthesis of benzodehydrotropylium ion precursors, it first undergoes a high-yielding Sonogashira cross-coupling at the vinyl bromide site with 2-ethynylbenzaldehyde (71% yield) without affecting the allylsilane moiety. The resulting enyne then undergoes a clean Lewis acid-mediated (BF3-OEt2) Hosomi-Sakurai cyclization to form an exo-methylene benzocycloheptynol complex in 75% yield [1]. This orthogonal reactivity is impossible with unbrominated analogs.
| Evidence Dimension | Sequential coupling/cyclization capability |
| Target Compound Data | 71% yield (Sonogashira) followed by 75% yield (Sakurai cyclization) |
| Comparator Or Baseline | Allyltrimethylsilane (incapable of initial Sonogashira coupling) |
| Quantified Difference | Enables a 2-step cascade to fused rings vs. multi-step de novo synthesis |
| Conditions | Pd(PPh3)4/CuI for Sonogashira; BF3-OEt2 for Hosomi-Sakurai cyclization |
Procuring this bifunctional reagent eliminates the need for intermediate halogenation steps, drastically shortening synthetic routes to complex polycyclic scaffolds.
For the synthesis of complex cyclic terpenes like teucladiol, simple allyl halides fail to provide the necessary directing groups for subsequent steps. (2-Bromoallyl)trimethylsilane can be reductively metalated to form a cyanocuprate that undergoes highly efficient conjugate addition to cyclopentenone. This intermediate can then be trapped with an aldehyde in a tandem vicinal difunctionalization, setting four stereocenters in a single sequence and yielding the critical diene precursor in 36% yield (against a theoretical maximum of ~50% for this complex kinetic resolution) with 88% ee [1]. The retained silyl group is essential for the subsequent ring-closing metathesis or protodesilylation steps.
| Evidence Dimension | Tandem conjugate addition / aldol trapping efficiency |
| Target Compound Data | Successful formation of tetra-stereocenter intermediate (36% yield, 88% ee) |
| Comparator Or Baseline | Simple allyl halides (lack silyl directing group for downstream control) |
| Quantified Difference | Enables single-pot vicinal difunctionalization with high enantiomeric excess |
| Conditions | Reductive lithiation (t-BuLi), CuCN transmetalation, addition to cyclopentenone, trapping with chiral aldehyde |
Provides a highly functionalized, metalatable building block that condenses multi-step terpene core assembly into a single tandem reaction.
Ideal as a cyanocuprate precursor for tandem conjugate addition and aldol trapping, leveraging the silyl group for downstream metathesis and stereocontrol [1].
The preferred reagent for highly stereoselective Re(V)-catalyzed allylations where a retained vinyl bromide handle is required for subsequent cross-coupling [2].
Highly suited for sequential Sonogashira coupling and Hosomi-Sakurai cyclization cascades to rapidly build polycyclic scaffolds like benzocycloheptynols [3].
Functions effectively as a 1-hydroxymethylvinyl anion equivalent when converted to its Grignard reagent and reacted with epoxides, enabling rapid lactone construction[4].
Flammable;Irritant